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Compound of Interest

8,9-Dihydro-5H-benzo[7]annulen-
7(6H)-one

Cat. No. B052766

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzosuberone
derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). This document
includes quantitative data on the inhibitory activity of these compounds, detailed protocols for
their experimental evaluation, and diagrams illustrating the relevant biological pathways and
workflows.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly
during the G1/S phase transition. Its dysregulation is a common feature in many human
cancers, making it an attractive target for the development of novel anticancer therapies.
Benzosuberone, a tricyclic aromatic ketone, has emerged as a promising scaffold for the
design of potent and selective CDK2 inhibitors. This document outlines the application of novel
tricyclic and tetracyclic benzo[1][2]cycloheptane derivatives, synthesized from a
benzosuberone core, as effective inhibitors of CDK2.

Data Presentation: Inhibitory Activity of
Benzosuberone Derivatives
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The following table summarizes the in vitro inhibitory activity of selected benzosuberone

derivatives against CDK2 and their cytotoxic effects on human cancer cell lines.

Compound ID

. CDK2 ICso (pM)
Modification

MCF-7 ICso
[3] (uM)[3]

MDA-MB-231
ICso0 (MM)[3]

4-(4-morpholin-4-
yl-
phenyl)-1,3,4,5,6
,7-hexahydro-
benzo[1]
[2]cyclohepta[l,2
-d]pyrimidine-2-

0.112 5.73

thione

6.18

Tricyclic

derivative with

hydrazonyl 0.18 8.24
chloride

modification

9.11

Roscovitine

Reference CDK2
Inhibitor

0.127 -

Doxorubicin

Reference
] - 4.92
Anticancer Drug

5.23

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating

benzosuberone derivatives, the following diagrams are provided.
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CDK2 Signaling Pathway and Point of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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